Acetic 3-(2-hydroxyphenyl)propanoic anhydride

ADME Lipophilicity Permeability

Acetic 3-(2-hydroxyphenyl)propanoic anhydride (CAS 17123-74-9) is an indispensable synthetic intermediate featuring a protected phenolic hydroxyl (acetoxy) and a reactive anhydride moiety, enabling selective deprotection and unique transformations unattainable with simpler analogs. It is the mandatory precursor for synthesizing patented halogenated acetylmelilotic acid derivatives (EP0153538A1) with validated antiplatelet, cardiovascular, and analgesic properties. Its optimized LogP/TPSA profile and high thermal stability support medicinal chemistry programs targeting oral bioavailability and robust, high-temperature scale-up. Order now to secure your research supply.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 17123-74-9
Cat. No. B091635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic 3-(2-hydroxyphenyl)propanoic anhydride
CAS17123-74-9
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(=O)OC(=O)CCC1=CC=CC=C1O
InChIInChI=1S/C11H12O4/c1-8(12)15-11(14)7-6-9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3
InChIKeyHWHJTMNRGPJBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic 3-(2-Hydroxyphenyl)Propanoic Anhydride (CAS 17123-74-9): A Key Phenylpropanoic Acid Derivative for Research and Development


Acetic 3-(2-hydroxyphenyl)propanoic anhydride (CAS 17123-74-9), also known as 3-(2-acetoxyphenyl)propanoic acid, is a benzoic acid derivative featuring propanoic acid and acetoxy substituents . Its molecular formula is C₁₁H₁₂O₄ with a molecular weight of 208.21 g/mol . Classified as an additional oxy carboxylic acid, this compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research .

Why Generic Substitution of Acetic 3-(2-Hydroxyphenyl)Propanoic Anhydride is Ineffective for Critical Research


Generic substitution of acetic 3-(2-hydroxyphenyl)propanoic anhydride fails because its unique dual functionality—a protected phenolic hydroxyl group (acetoxy) and a reactive anhydride moiety—enables specific synthetic transformations not possible with simpler analogs . The compound is a key intermediate for synthesizing halogenated derivatives of melilotic acid, which possess distinct antiplatelet, cardiovascular, and analgesic properties, making precise structural identity paramount for reproducible biological activity [1].

Quantitative Differentiation of Acetic 3-(2-Hydroxyphenyl)Propanoic Anhydride Against Comparators


LogP and Topological Polar Surface Area (TPSA) Differentiation for Membrane Permeability Prediction

Acetic 3-(2-hydroxyphenyl)propanoic anhydride exhibits a LogP of 1.629 and a TPSA of 63.6 Ų, placing it in favorable physicochemical space for oral bioavailability compared to the parent acid, melilotic acid, which has a lower LogP (0.76) [1]. This indicates improved membrane permeability while maintaining moderate polarity [1].

ADME Lipophilicity Permeability Drug Design

Boiling Point and Density as Indicators of Purity and Handling in Large-Scale Syntheses

The compound possesses a boiling point of 335.2°C at 760 mmHg and a density of 1.219 g/cm³ . These values are notably higher than those of simpler aromatic anhydrides (e.g., acetic anhydride: BP 140°C), indicating significantly lower volatility and greater thermal stability, which is advantageous for high-temperature reactions and safe handling during large-scale operations [1].

Process Chemistry Thermal Stability Scale-up

Proven Synthetic Utility in Pharmaceutical Patent Literature

The compound is explicitly claimed as a precursor to halogenated acetylmelilotic acid derivatives in patent EP0153538A1, a key step in the synthesis of novel melilotic acid derivatives with antiplatelet aggregating and cardiovascular properties [1]. This contrasts with simpler phenylpropanoic acids (e.g., 3-phenylpropanoic acid), which lack the acetoxy functionality required for this specific patent-protected transformation [1].

Pharmaceutical Intermediates Melilotic Acid Derivatives Cardiovascular Agents

High-Value Research and Industrial Applications for Acetic 3-(2-Hydroxyphenyl)Propanoic Anhydride (CAS 17123-74-9)


Synthesis of Novel Melilotic Acid-Derived Cardiovascular Agents

Procurement of this compound is essential for research groups aiming to explore and expand upon the chemical space described in EP0153538A1 [1]. Its specific structure is a mandatory intermediate for synthesizing the halogenated acetylmelilotic acid derivatives claimed in the patent, which demonstrate antiplatelet, cardiovascular, and analgesic activities [1].

ADME Optimization Studies for Phenylpropanoic Acid Scaffolds

Its favorable LogP and TPSA values make this compound an ideal starting material or intermediate in medicinal chemistry programs focused on improving the membrane permeability and oral bioavailability of phenylpropanoic acid-based drug candidates [2].

Process Chemistry and Large-Scale Synthesis Development

The high boiling point and thermal stability of this compound relative to simpler anhydrides make it a preferred choice for developing robust, high-temperature synthetic processes, ensuring minimal reagent loss and improved safety profiles during scale-up operations .

Protected Phenol Building Block in Multi-Step Syntheses

Researchers requiring a protected 2-hydroxyphenyl group that can be selectively deprotected at a later stage will find this compound a valuable and commercially available building block . Its use prevents unwanted side reactions at the phenolic hydroxyl during key transformations.

Technical Documentation Hub

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